Product packaging for (R)-BAY-598(Cat. No.:)

(R)-BAY-598

Cat. No.: B605943
M. Wt: 525.3 g/mol
InChI Key: OTTJIRVZJJGFTK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing BAY-598 R-isomer as a Biochemical Research Tool

The BAY-598 R-isomer is the R-enantiomer of the potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2, known as BAY-598. medkoo.comtargetmol.com In the field of biochemical research, the R-isomer primarily serves as a reference compound or negative control in studies involving its more active S-isomer counterpart. medkoo.comtargetmol.com While the S-isomer, BAY-598, is a potent, peptide-competitive chemical probe for SMYD2, the R-isomer exhibits significantly lower inhibitory activity. adooq.commedchemexpress.comacs.org This substantial difference in activity between the two enantiomers makes the R-isomer an invaluable tool for researchers to validate that the observed biological effects are specifically due to the inhibition of SMYD2 by the S-isomer and not due to off-target effects of the chemical scaffold.

BAY-598, the S-isomer, is noted for its unique chemotype compared to other SMYD2 inhibitors like LLY-507. medkoo.commedkoo.com It demonstrates potent inhibition of SMYD2, which is involved in the methylation of both histone and non-histone proteins, including the tumor suppressor p53. thesgc.orgmdpi.com Specifically, BAY-598 inhibits the in vitro methylation of p53 at lysine 370 (p53K370) with a half-maximal inhibitory concentration (IC50) of 27 nM and shows over 100-fold selectivity against other histone methyltransferases. medkoo.commedkoo.com In cellular assays, it inhibits the methylation of p53K370 with an IC50 of less than 1 µM. medkoo.commedkoo.com In contrast, the R-isomer has an IC50 of 1.7 µM for SMYD2 inhibition, highlighting its much weaker activity. medchemexpress.comacs.org

The use of BAY-598 and its R-isomer extends to in vivo studies, as they possess properties compatible with such experiments. medkoo.commedkoo.com For instance, BAY-598 has been shown to reduce methylation in tumor cells in mouse xenograft models. rndsystems.com The availability of a less active control compound, the BAY-598 R-isomer, is crucial for validating the on-target effects of the active probe in these complex biological systems.

Significance of Investigating Specific Isomers in Chemical Biology Research

The investigation of specific isomers, such as the R- and S-isomers of BAY-598, is of paramount importance in chemical biology and drug discovery. solubilityofthings.comsolubilityofthings.com Isomers are molecules that share the same molecular formula but have different arrangements of atoms. biologydictionary.net This difference in spatial arrangement can lead to vastly different biological activities. solubilityofthings.comprutor.ai

In biological systems, molecular recognition is highly specific. Enzymes and receptors often have chiral binding sites, meaning they interact differently with different enantiomers (non-superimposable mirror-image isomers) of a molecule. biologydictionary.net This is often likened to a lock and key mechanism, where only one enantiomer (the "key") fits correctly into the biological target (the "lock") to elicit a specific response. biologydictionary.net Consequently, one isomer of a drug may be therapeutically effective, while the other may be inactive or even cause harmful effects. prutor.ai

The differential effects of isomers are critical in pharmacology. For example, only one isomer of the pain reliever ibuprofen (B1674241) effectively binds to its target to provide relief. biologydictionary.net Therefore, studying individual isomers allows researchers to:

Determine the active enantiomer: Identifying which isomer is responsible for the desired biological activity.

Elucidate the mechanism of action: Understanding how the specific three-dimensional structure of the active isomer interacts with its biological target.

Assess off-target effects: Using the inactive or less active isomer as a negative control to ensure that the observed effects are due to the intended target interaction. solubilityofthings.com

Develop safer and more effective drugs: By isolating the active isomer, the therapeutic dose can be reduced, and potential side effects from the inactive isomer can be eliminated. prutor.ai

The case of BAY-598 and its R-isomer perfectly illustrates this principle. The S-isomer is a potent inhibitor of SMYD2, while the R-isomer is significantly less active. acs.org This allows researchers to confidently attribute the observed cellular and in vivo effects of BAY-598 to the specific inhibition of SMYD2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20Cl2F2N6O3 B605943 (R)-BAY-598

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJIRVZJJGFTK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Profile and Stereochemical Considerations of Bay 598 R Isomer

Stereoisomeric Characterization of BAY-598 R-isomer within the BAY-598 Series

Stereoisomers are compounds that share the same molecular formula and atomic connectivity but differ in the spatial orientation of their atoms. numberanalytics.comtaylorandfrancis.com The BAY-598 molecule contains a single stereogenic center, specifically at the C4 position of its dihydropyrazole (pyrazoline) core, which gives rise to two distinct enantiomers: BAY-598 R-isomer and BAY-598 S-isomer. acs.orgnih.govregistech.com

Enantiomers are a specific type of stereoisomer that are mirror images of each other but cannot be superimposed. diva-portal.org The designation 'R' (from the Latin rectus, for right) and 'S' (from the Latin sinister, for left) refers to the specific configuration of the substituent groups around this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The R-isomer and S-isomer of BAY-598 are chemically identical in an achiral environment but exhibit different interactions with other chiral molecules, such as biological targets like enzymes. diva-portal.orguou.ac.in The IUPAC name for the R-isomer is (R,E)-N-(1-(N'-cyano-N-(3-(difluoromethoxy)phenyl)carbamimidoyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl)-N-ethyl-2-hydroxyacetamide. medkoo.com

Enantiomeric Purity and Isomeric Stability in Research Environments

In pharmacological research, the use of enantiomerically pure compounds is critical, as individual enantiomers can possess widely different potencies and biological effects. mdpi.comwikipedia.org To study the distinct properties of the BAY-598 R-isomer, it must first be separated from its S-enantiomer. Researchers have successfully isolated the enantiomers of BAY-598 using preparative chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). nih.gov These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their effective separation. wikipedia.orgsymeres.com

Once isolated, the stability of the chiral center is a crucial consideration for its use as a research tool. Studies were conducted to assess the integrity of the pyrazoline stereocenter of BAY-598's isomers. The findings indicate that the compound is stable against racemization (the conversion of one enantiomer into an equal mixture of both) under typical experimental and storage conditions. nih.gov However, forced degradation studies showed that clean racemization could be induced under specific basic conditions with the application of microwave energy. nih.gov

Table 1: Isomeric Stability of BAY-598 Isomers Under Various Conditions
ConditionTemperatureDurationResultCitation
Aqueous Solution (pH 7)Not SpecifiedAt least 48 hoursStable to racemization nih.gov
Mouse Plasma37 °CAt least 48 hoursStable to racemization nih.gov
Human Plasma37 °CAt least 48 hoursStable to racemization nih.gov
Basic (DBU in THF)90 °CNot SpecifiedClean racemization nih.gov

Comparative Analysis of BAY-598 R-isomer with its S-isomer in Biochemical Potency

The primary biological target of the BAY-598 compound series is the enzyme SMYD2 (SET and MYND domain containing 2), a protein lysine (B10760008) methyltransferase. nih.govrsc.org A comparative analysis of the two enantiomers reveals a significant difference in their ability to inhibit this enzyme, a phenomenon known as stereoselectivity. nih.gov

Research findings consistently demonstrate that the S-isomer is the more active enantiomer, or "eutomer," while the R-isomer is the significantly less active "distomer." acs.orgnih.govrsc.org The biochemical potency is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The S-isomer of BAY-598 is over 50 times more potent than the R-isomer. acs.orgnih.gov The S-isomer inhibits SMYD2 with an IC50 value of 27 nM, whereas the R-isomer's IC50 is 1.7 µM (or 1700 nM). acs.orgnih.govmedchemexpress.com This pronounced difference underscores the highly specific three-dimensional interaction between the inhibitor and the enzyme's binding site.

Table 2: Comparative Biochemical Potency of BAY-598 Isomers Against SMYD2
CompoundTarget EnzymeIC50 ValueRelative PotencyCitation
BAY-598 S-isomerSMYD227 nM>50-fold more potent acs.orgnih.govnih.govrsc.org
BAY-598 R-isomerSMYD21.7 µM (1700 nM)Less potent acs.orgnih.govmedchemexpress.com

Mechanism of Action of Bay 598 R Isomer at the Molecular Level

Biochemical Modulatory Activity of BAY-598 R-isomer

The biochemical activity of BAY-598 is defined by its specific and unique mode of inhibition, which distinguishes it from other known SMYD2 inhibitors. hodoodo.comthesgc.org Kinetic analyses have been crucial in elucidating its mechanism as both peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive. nih.govnih.gov

BAY-598 acts as a potent peptide-competitive inhibitor of SMYD2. hodoodo.comthesgc.orgmedkoo.comadooq.com This mode of action signifies that the inhibitor directly competes with the protein substrate, such as the tumor suppressor p53, for binding to the enzyme's active site. thesgc.orgnih.gov The S-isomer of BAY-598 demonstrates a high affinity for SMYD2, inhibiting the methylation of the p53-K370 peptide with an IC₅₀ value of 27 nM. hodoodo.comthesgc.orgmedkoo.com The R-isomer is considerably less potent, with a reported IC₅₀ of 1.7 µM. nih.govmedchemexpress.com This more than 50-fold difference in potency between the enantiomers underscores the highly specific stereochemical interactions required for effective binding and inhibition. nih.gov The compound shows high selectivity, with over 100-fold greater activity against SMYD2 compared to other histone methyltransferases. hodoodo.commedkoo.com

Table 1: In Vitro Inhibitory Potency of BAY-598 Enantiomers Against SMYD2

CompoundTargetIC₅₀
BAY-598 (S-isomer)SMYD227 nM hodoodo.comthesgc.orgmedkoo.com
BAY-598 R-isomerSMYD21.7 µM nih.govmedchemexpress.com

A key feature of BAY-598's mechanism is its characterization as an uncompetitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM). nih.govnih.govacs.org An uncompetitive inhibitor does not compete with the cofactor for its binding site. Instead, it binds to a site that becomes available only after the cofactor has already bound to the enzyme, forming an enzyme-cofactor complex.

The SAM-uncompetitive nature of BAY-598 means that it preferentially binds to the SMYD2-SAM complex. nih.gov This mechanism suggests that the binding of the SAM cofactor induces a conformational change in the SMYD2 enzyme, which in turn creates or exposes the binding site for BAY-598. This binding to the enzyme-cofactor complex prevents the catalytic transfer of the methyl group from SAM to the peptide substrate, effectively halting the methylation process.

Detailed Binding Mode Analysis of BAY-598 R-isomer

Crystallographic studies have provided high-resolution insights into how BAY-598 and its analogs interact with SMYD2, revealing a unique binding mode that explains both its potency and its novel chemical features. nih.govacs.org

The co-crystal structure of a close analog, compound 6, and the active S-isomer of BAY-598 in complex with SMYD2 (PDB ID: 5ARG) reveals that the inhibitor settles into the substrate peptide binding pocket. nih.govacs.orgchemicalprobes.org The binding is stabilized by a series of specific molecular interactions. Key among these are hydrogen bonds formed between the inhibitor's pyrazoline ring and the carboximidamide's NH group with the backbone of Glycine 183 in SMYD2. nih.govacs.org Furthermore, the inhibitor occupies not only the lysine-binding channel and the adjacent hydrophobic pocket-1, similar to other inhibitors, but it also uniquely engages a region referred to as pocket-2 through interactions involving its hydroxyacetyl moiety. nih.govacs.org

Table 2: Summary of BAY-598 Binding Interactions with SMYD2

FeatureDescriptionReference
PDB ID 5ARG chemicalprobes.org
Binding Site Substrate peptide binding pocket nih.govacs.org
Key Interacting Residues Gly183, Phe184, Tyr240 nih.govacs.org
Hydrogen Bonds Pyrazoline and Carboximidamide NH with Gly183 nih.govacs.org
Novel Interactions Dichlorophenyl moiety in lysine (B10760008) channel; Hydroxyacetyl moiety in pocket-2 nih.govacs.org

A distinguishing feature of BAY-598's binding mode is the engagement of its 3,4-dichlorophenyl group, which represents a novel chemical motif for interacting with the methyl-lysine binding pocket of SMYD2. nih.govacs.org This dichlorophenyl moiety inserts into the lysine binding channel, a critical part of the substrate recognition site. nih.govacs.org This interaction is further stabilized by π-stacking forces with the aromatic rings of Phenylalanine 184 and Tyrosine 240. nih.govacs.org The introduction of the 3,4-dichloro substitution was a critical design element that optimized the displacement of water molecules from this binding channel, enhancing the inhibitor's affinity and potency. nih.govacs.org This unique binding mechanism sets BAY-598 apart from previously developed SMYD2 inhibitors like LLY-507, AZ505, and A-893. nih.govacs.org

The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure and its ability to interact with its target protein. The R-isomer of BAY-598 exhibits significantly lower inhibitory potency against its target, the protein lysine methyltransferase SMYD2, compared to its corresponding S-enantiomer. acs.org This difference in activity is a direct consequence of the distinct spatial arrangement of the R-isomer's functional groups within the SMYD2 active site, which leads to a less optimal network of molecular interactions. While a co-crystal structure for the less active R-isomer is not available, detailed structural data for the highly potent S-enantiomer and closely related analogs provide significant insight into the key interactions that are likely suboptimal in the R-isomer's binding mode. acs.orgnih.gov

Hydrogen-Bonding Networks and Hydrophobic Pocket Interactions

The binding of inhibitors to SMYD2 occurs within the substrate peptide binding pocket. nih.gov The stability of the inhibitor-enzyme complex is governed by a combination of hydrogen bonds and interactions with hydrophobic pockets within this site.

Hydrogen-Bonding Interactions: Crystallographic studies of compounds structurally analogous to BAY-598 reveal critical hydrogen-bonding interactions that anchor the inhibitor to the protein. acs.orgnih.gov A key interaction involves the pyrazoline scaffold and the carboximidamide moiety of the inhibitor, which form hydrogen bonds with the backbone of the amino acid residue Glycine 183 (Gly183) in the SMYD2 active site. nih.gov The precise geometry required for these hydrogen bonds is crucial for high-affinity binding. In the case of the BAY-598 R-isomer, the stereochemistry at the chiral center likely results in a spatial orientation that weakens or disrupts these critical hydrogen bonds, contributing to its reduced inhibitory activity. acs.org

Another significant, albeit non-traditional, interaction involves a tetrel bond. A chloro-substituent on the phenyl ring of BAY-598 can form a C∙∙∙Cl tetrel bond with the departing methyl group of the S-adenosylmethionine (SAM) cofactor. mdpi.com This interaction contributes to the binding energy and is dependent on the precise positioning of the chlorophenyl group. mdpi.com

Hydrophobic Pocket Interactions: The SMYD2 substrate binding site is characterized by several hydrophobic pockets, which play a crucial role in accommodating the inhibitor and contributing to binding affinity. The key pockets are designated as pocket-1, pocket-2, and the lysine-binding channel. acs.orgnih.gov

Lysine-Binding Channel: This channel is typically occupied by the lysine side chain of the substrate. In the case of BAY-598 and its analogs, the substituted phenyl group fits into this channel. acs.orgnih.gov

Hydrophobic Pocket-1: All active inhibitors of this class occupy this pocket adjacent to the lysine channel. acs.orgnih.gov

Hydrophobic Pocket-2: The more potent S-enantiomer of related compounds effectively utilizes this pocket through interactions with its hydroxyacetyl moiety. acs.orgnih.gov

The stereochemistry of the BAY-598 R-isomer likely leads to a suboptimal fit within these hydrophobic regions. The incorrect orientation of the substituents may introduce steric clashes or fail to make favorable van der Waals contacts, thus destabilizing the enzyme-inhibitor complex. The significant difference in potency between the enantiomers (>50-fold) underscores the high degree of stereospecificity of the SMYD2 binding site and the importance of a precise arrangement of functional groups to engage effectively with these hydrogen-bonding and hydrophobic features. acs.org

Table of Key Interacting Residues and Pockets

Interacting ComponentType of InteractionAmino Acid/Pocket InvolvedMoiety of Inhibitor InvolvedReference
SMYD2 ProteinHydrogen BondGly183Pyrazoline & Carboximidamide NH nih.gov
S-Adenosylmethionine (SAM)Tetrel BondCofactor Methyl Group3-Chloro-substituent of Phenyl Ring mdpi.com
SMYD2 Binding SiteHydrophobic InteractionLysine-Binding ChannelSubstituted Phenyl Group acs.orgnih.gov
SMYD2 Binding SiteHydrophobic InteractionHydrophobic Pocket-1Inhibitor Scaffold acs.orgnih.gov
SMYD2 Binding SiteHydrophobic InteractionHydrophobic Pocket-2Side Chains acs.orgnih.gov

Target Identification and Functional Characterization of Protein Lysine Methyltransferase Smyd2

SMYD2 as a Catalytic SET Domain Containing Methyltransferase

SET and MYND domain-containing protein 2 (SMYD2) is a member of the SMYD family of protein lysine (B10760008) methyltransferases (PKMTs). mdpi.comnih.gov These enzymes are crucial for catalyzing the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the lysine residues of protein substrates. mdpi.com The structure of SMYD2 is characterized by two key domains: the evolutionarily conserved SET domain, which is responsible for its catalytic methyltransferase activity, and a MYND (Myeloid-Nervy-DEAF1) domain, which is a zinc-finger motif that often mediates protein-protein interactions. mdpi.comnih.govresearchgate.net

A distinctive feature of the SMYD protein family is that the SET domain is "split" by the MYND domain into two separate parts. researchgate.netplos.org These segments, however, fold together to form the conserved catalytic structure. researchgate.net The enzymatic function of SMYD2 is dependent not only on the core SET domain but also on adjacent regions like the post-SET domain; deletion of this domain has been shown to abolish its methyltransferase activity. researchgate.net SMYD2 is known to catalyze the monomethylation of lysine residues on a variety of both histone and non-histone proteins, highlighting its role in diverse cellular pathways. acs.orgebi.ac.uk

Identification of SMYD2 as the Primary Epigenetic Target for BAY-598 R-isomer

The identification of SMYD2 as a specific biological target was significantly advanced by the development of potent and selective chemical probes. The aminopyrazoline-based compound BAY-598 is a potent, cell-active, and substrate-competitive inhibitor of SMYD2. acs.orgebi.ac.uk BAY-598 is a chiral molecule, and its inhibitory activity is stereospecific. The (S)-enantiomer, referred to as BAY-598, is the highly active inhibitor, while the BAY-598 R-isomer is the corresponding (R)-enantiomer and serves as a crucial, largely inactive reference compound. targetmol.commedkoo.commedchemexpress.com

The stark difference in activity between the two enantiomers confirms that the biological effects of BAY-598 are due to a specific interaction with the SMYD2 protein. The (S)-isomer potently inhibits SMYD2 with a half-maximal inhibitory concentration (IC₅₀) of approximately 27 nM. thesgc.orgmedkoo.com In contrast, the BAY-598 R-isomer is a significantly weaker inhibitor, with a reported IC₅₀ of 1.7 µM, demonstrating the precise stereochemical recognition at the target's binding site. medchemexpress.com This high degree of selectivity and potency established the (S)-enantiomer of BAY-598 as a valuable chemical probe for validating SMYD2 as a druggable epigenetic target and for exploring its biological functions. acs.orgthesgc.org

Table 1: Inhibitory Potency of BAY-598 Enantiomers Against SMYD2

Compound Isomer Target IC₅₀ (nM) Reference
BAY-598 (S)-isomer SMYD2 27 thesgc.orgmedkoo.com
BAY-598 R-isomer (R)-isomer SMYD2 1700 medchemexpress.com

Substrate Scope of SMYD2 Methylation Activity

SMYD2 exhibits broad substrate specificity, modifying both histone and a diverse array of non-histone proteins, thereby regulating a wide range of cellular processes. nih.govresearchgate.net

SMYD2 was first characterized as a histone methyltransferase. pnas.orgresearchgate.net Its activity is primarily directed towards histone H3, where it can methylate lysine 4 (H3K4) and lysine 36 (H3K36). thesgc.orgresearchgate.netnih.gov These modifications are established epigenetic marks typically associated with transcriptionally active chromatin. pnas.org The interaction of SMYD2 with the molecular chaperone Heat shock protein 90 (HSP90) has been shown to enhance its methyltransferase activity, particularly toward H3K4. researchgate.netpnas.org SMYD2 can catalyze both mono- and di-methylation of histone substrates. thesgc.orgoup.com

Beyond histones, SMYD2 methylates numerous non-histone proteins, often resulting in the inhibition of their function. nih.gov This is in contrast to its role in histone methylation, which is generally linked to transcriptional activation. nih.govpnas.org

Key non-histone substrates include:

p53: The tumor suppressor protein p53 is one of the best-characterized substrates of SMYD2. acs.org SMYD2 monomethylates p53 at lysine 370 (K370), a modification that reduces p53's DNA-binding capacity and attenuates its transcriptional activation function. researchgate.netacs.orgthesgc.org

Estrogen Receptor α (ERα): SMYD2 directly methylates ERα at lysine 266 (K266). pnas.org This methylation event inhibits the receptor's ability to activate target genes. nih.govpnas.org

Retinoblastoma Protein (Rb): The tumor suppressor Rb is monomethylated by SMYD2 at lysines 810 and 860, which is thought to regulate Rb's function in processes like the cell cycle. researchgate.netacs.orgoup.com

PARP1: Poly(ADP-ribose) polymerase 1, an enzyme involved in DNA repair and other cellular processes, has been identified as a SMYD2 substrate. mdpi.comnih.govacs.org

HSP90: The chaperone protein HSP90 is not only an interacting partner that modulates SMYD2 activity but also a substrate for methylation itself. nih.govacs.orgnih.gov

Table 2: Characterized Non-Histone Substrates of SMYD2

Substrate Protein Lysine Site(s) Methylated Functional Consequence of Methylation Reference(s)
p53 K370 Inhibition of transcriptional activity nih.govresearchgate.netacs.org
Estrogen Receptor α (ERα) K266 Repression of transactivation activity nih.govpnas.org
Retinoblastoma Protein (Rb) K810, K860 Regulation of Rb activity researchgate.netacs.orgoup.com
PARP1 Not specified Substrate identified mdpi.comnih.govacs.org
HSP90 Not specified Substrate identified nih.govacs.orgnih.gov

SMYD2 Selectivity Profiling Against Other Methyltransferases and Non-Epigenetic Targets

A critical aspect of a chemical probe is its selectivity for its intended target over other related proteins. The active inhibitor, BAY-598 ((S)-isomer), has demonstrated exceptional selectivity for SMYD2. acs.org In broad screening panels, it was tested against dozens of other methyltransferases. acs.orgacs.org

The results show that BAY-598 is over 100-fold more selective for SMYD2 compared to other methyltransferases. acs.orgthesgc.org Even against the most closely related family member, SMYD3, the inhibition is very weak, with an IC₅₀ value greater than 1 µM. acs.org This high degree of selectivity ensures that the cellular effects observed upon treatment with BAY-598 can be confidently attributed to the inhibition of SMYD2, further cementing its role as a validated and specific chemical tool for epigenetic research. acs.orgchemicalprobes.org

Table 3: Selectivity Profile of BAY-598 ((S)-isomer)

Target Type Potency / Inhibition Selectivity Fold vs. SMYD2 Reference
SMYD2 Primary Target IC₅₀ = 27 nM - acs.orgmedkoo.com
SMYD3 Methyltransferase IC₅₀ ~ 3 µM >100x acs.org
SUV420H1 Methyltransferase Weak inhibition >100x acs.org
SUV420H2 Methyltransferase Weak inhibition >100x acs.org
Panel of 30+ other Methyltransferases Methyltransferase >100-fold selectivity >100x acs.orgthesgc.org
Panel of non-epigenetic targets Kinases, etc. No significant activity detected High chemicalprobes.org

Structure Activity Relationship Sar Studies of Bay 598 R Isomer Analogs

Systematic Exploration of Aminopyrazoline Core Modifications

The aminopyrazoline core serves as a crucial scaffold for this class of SMYD2 inhibitors. Its structure provides the necessary three-dimensional arrangement for the key functional groups to interact with the target protein. Co-crystal structures reveal that inhibitors based on this scaffold, such as BAY-598, exhibit a binding mode distinct from other known SMYD2 inhibitors. acs.org They occupy the lysine (B10760008) binding channel and an adjacent hydrophobic pocket. acs.org The aminopyrazoline core correctly orients the substituents to engage in these critical binding interactions. While extensive modifications have focused on the peripheral substituents, the integrity of the pyrazoline ring is foundational to the observed activity.

Impact of Functional Group Variations on SMYD2 Inhibition

Alterations to the functional groups attached to the aminopyrazoline core have profound effects on the inhibitor's potency, binding affinity, and selectivity.

The N-alkyl substituent on the hydroxyacetyl moiety plays a significant role in the inhibitor's potency. SAR studies indicate a clear preference for a specific alkyl chain length. acs.orgnih.gov Variation of this group (R¹) revealed that the N-ethyl derivative is optimal for activity. acs.org For instance, the secondary amide (where R¹ is H) is approximately tenfold less active than the N-ethyl derivative. acs.orgnih.gov Increasing the chain length to N-propyl also leads to a decrease in potency, while a larger, bulkier group like cyclopropylmethyl results in a significant loss of activity. acs.orgnih.gov This suggests that the binding pocket accommodating this substituent has specific spatial constraints.

Table 1: Influence of N-Alkyl Substituents (R¹) on SMYD2 Inhibition

CompoundR¹ SubstituentIC₅₀ (µM) acs.orgnih.gov
19-H10.9
6-Ethyl0.8
20-PropylLess potent than 6
21-Cyclopropylmethyl> 20

The compound scaffold features two key phenyl groups whose substitutions are critical for binding and selectivity.

The first is the N-substituent on the carboximidamide moiety (R³). Research indicates that a meta-substituted phenyl ring is optimal for potency. acs.orgnih.gov The 3-(difluoromethoxy)phenyl derivative (compound 6) demonstrated the highest potency in initial studies. acs.orgnih.gov In contrast, moving the same substituent to the para-position resulted in a more than 15-fold decrease in activity. acs.org While small para substituents are tolerated, extending the linker between the nitrogen and the phenyl ring, as in the 3-chlorophenethyl derivative, abolished activity, indicating a limited space within this binding pocket. acs.orgnih.gov

Table 2: SAR of Carboximidamide N-Phenyl Substituents (R³)

CompoundR³ SubstituentIC₅₀ (µM) acs.orgnih.gov
63-(Difluoromethoxy)phenyl0.8
144-(Difluoromethoxy)phenyl> 15-fold less active than 6
53-Chloro-4-fluorophenyl1.7
123,4-Dichlorophenyl3.3
132,2-Difluoro-1,3-benzodioxol-5-yl2.2
153-Chlorophenethyl> 20

The second phenyl group is attached to the C3 position of the pyrazoline ring. Molecular modeling suggested that introducing a second substituent at the 3-position of the initial 4-chlorophenyl group could be beneficial. acs.orgnih.gov Subsequent synthesis and testing confirmed this hypothesis. The unsubstituted phenyl derivative was found to be inactive. nih.gov The introduction of a 3,4-dichlorophenyl moiety was a key modification that led to the development of the highly potent inhibitor (S)-4 (BAY-598). acs.org This dichlorophenyl group serves as an unprecedented chemical motif that addresses the methyl-lysine binding pocket of SMYD2. acs.org

Table 3: SAR of C3-Phenyl Substituents

CompoundC3-Phenyl SubstituentIC₅₀ (nM) nih.gov
25PhenylInactive
(S)-4 (BAY-598)3,4-Dichlorophenyl27
(R)-43,4-Dichlorophenyl1700

Stereochemical Influences on SAR: R-isomer versus S-isomer Activity Profiles

Stereochemistry is a critical determinant of the inhibitory activity of this compound series. The chiral center at the C4 position of the pyrazoline ring dictates the spatial orientation of the N-ethyl-2-hydroxyacetamide group. A comparison between the two enantiomers of compound 4, which features the optimized 3,4-dichlorophenyl group, reveals a dramatic difference in potency. nih.gov

The (S)-isomer, (S)-4 (also known as BAY-598), is the highly active enantiomer with an IC₅₀ of 27 nM. nih.gov In stark contrast, the (R)-isomer, (R)-4, is over 50-fold less active, with an IC₅₀ of 1.7 µM (1700 nM). nih.gov This pronounced difference underscores the specific stereochemical requirements for effective binding to the SMYD2 active site. The (S)-configuration correctly positions the hydroxyacetyl moiety to form key hydrogen-bond interactions within a specific sub-pocket (pocket-2) of the enzyme, an interaction crucial for high-potency inhibition. acs.orgnih.gov The (R)-isomer is unable to achieve this optimal binding conformation.

Table 4: Stereochemical Influence on SMYD2 Inhibition

CompoundStereochemistrySMYD2 IC₅₀ nih.gov
(S)-4 (BAY-598)S27 nM
(R)-4 (BAY-598 R-isomer)R1.7 µM

Preclinical in Vivo Research Methodologies and Findings Utilizing Bay 598 R Isomer As a Probe

Utility of BAY-598 R-isomer as an In Vivo Chemical Probe

The primary utility of the BAY-598 R-isomer in preclinical research stems from its role as a negative control or reference compound for its highly active enantiomer, the S-isomer. targetmol.com The S-isomer is a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. acs.orgtocris.com In contrast, the R-isomer exhibits significantly reduced activity against this target. acs.org This differential activity is crucial for in vivo studies, as it allows researchers to distinguish between on-target pharmacological effects and any potential off-target or non-specific effects of the chemical scaffold. By administering the R-isomer in parallel with the S-isomer, scientists can more confidently attribute observed biological outcomes to the specific inhibition of SMYD2 by the S-isomer. chemicalprobes.org The development of such enantiomeric pairs, where one isomer is active and the other is largely inactive, represents a best-practice approach in chemical probe-based research to ensure the rigorous validation of experimental findings. nih.gov

Application in Rodent Models for Target Validation

The validation of novel drug targets is a critical step in the drug discovery process, and rodent models are frequently employed for this purpose. nuvisan.comnih.gov The BAY-598 R-isomer has been instrumental in the context of in vivo target validation studies for SMYD2.

Assessment of On-Target Activity in Animal Tissues

A key aspect of in vivo probe studies is to confirm that the compound engages with its intended target in the relevant tissues. For BAY-598, this involves measuring the inhibition of SMYD2's methyltransferase activity. Research has demonstrated that the S-isomer can effectively reduce the methylation of SMYD2 substrates, such as p53K370me and the novel substrate AHNAK, in tumor tissues from xenograft models. acs.orgtocris.com

The BAY-598 R-isomer serves as an essential control in these experiments. By analyzing tissues from animals treated with the R-isomer, researchers can establish a baseline level of methylation, confirming that the inactive enantiomer does not significantly alter the target's activity. The significant difference in inhibitory potency between the enantiomers is foundational to its use as a probe. The S-isomer shows a 50-fold greater selectivity for SMYD2 over other targets like PAR1, whereas the R-isomer is substantially less potent against both. acs.orgnih.gov This large potency gap is a critical feature for a well-characterized chemical probe and its corresponding negative control.

Table 1: Comparative In Vitro Activity of BAY-598 Enantiomers

CompoundSMYD2 IC₅₀ (nM)PAR1 IC₅₀ (µM)
(S)-BAY-598 271.7
(R)-BAY-598 1700>30

This table illustrates the differential inhibitory concentrations (IC₅₀) of the S- and R-isomers of BAY-598 against the primary target SMYD2 and an off-target, PAR1. The data highlights the significantly lower potency of the R-isomer, supporting its use as a negative control. acs.org

Methodologies for Investigating Compound Properties in Rodent Models

Characterizing the pharmacokinetic (PK) properties of a chemical probe is essential for designing and interpreting in vivo experiments. vimta.comaurigeneservices.com These studies determine how a compound is absorbed, distributed, metabolized, and excreted by the organism, which in turn informs appropriate experimental parameters.

Standard in vivo PK studies involve administering the compound to rodents, such as mice or rats, through various routes (e.g., intravenous, oral) and then collecting biological samples (e.g., plasma, tissues) at multiple time points. nuvisan.comvimta.com Although detailed PK data for the BAY-598 R-isomer is not extensively published, the parent compound (the active S-isomer) has undergone such characterization. For the S-isomer, initial studies in rats revealed moderate blood clearance and bioavailability. acs.org

When using the R-isomer as a control, it is often assumed to have similar PK properties to the active S-isomer, as enantiomers typically share physicochemical characteristics that govern pharmacokinetics. However, stereoselective metabolism or transport can lead to differences. biorxiv.org Therefore, a comprehensive characterization would involve separate PK studies for the R-isomer to ensure that any lack of biological effect is due to its lower target affinity and not to poor exposure in the target tissue. The goal is to confirm that both the active probe and the inactive control achieve comparable concentrations in the plasma and relevant tissues, thereby isolating the variable of on-target activity.

Table 2: Investigated In Vivo Properties of BAY-598

PropertyOrganismFindings for (S)-BAY-598Relevance for this compound (as control)
Pharmacokinetics RatModerate blood clearance (1.6 L/h/kg), low oral bioavailability (24%). acs.orgAssumed to have similar properties, but would require separate validation to ensure comparable tissue exposure in control animals.
Target Engagement MouseDose-dependent inhibition of substrate methylation in KYSE-150 tumor xenografts. acs.orgUsed to establish a baseline; expected to show no significant inhibition of substrate methylation at comparable exposures.
In Vivo Efficacy MouseReduces tumor growth in xenograft models. tocris.comresearchgate.netExpected to show no significant anti-tumor effect, confirming that the efficacy of the S-isomer is on-target.

Role of Smyd2 and Implications of Its Modulation by Bay 598 R Isomer in Biological Pathways and Disease Models

SMYD2 Activity in Epigenetic Regulation

SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine N-methyltransferase that plays a pivotal role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine (B10760008) residues on both histone and non-histone proteins. spandidos-publications.comresearchgate.netactivemotif.com This enzymatic activity is fundamental to its function in controlling gene expression and various cellular processes. mdpi.comd-nb.info The structure of SMYD2 includes a catalytically active SET domain, which is split by a MYND domain that facilitates protein-protein interactions. spandidos-publications.comresearchgate.net

SMYD2's targets are diverse. It methylates histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), epigenetic marks that are typically associated with transcriptional regulation. activemotif.compnas.org Specifically, it can mediate monomethylation of H3K4 (H3K4me1) and dimethylation of H3K36 (H3K36me2). activemotif.comresearchgate.net The functional outcome of these modifications can vary; for instance, H3K36me2 deposition by SMYD2 has been linked to gene repression, while H3K4 methylation, often in the presence of the chaperone protein HSP90α, is associated with gene activation. spandidos-publications.comnih.gov

Beyond histones, SMYD2 methylates a growing list of non-histone proteins, thereby expanding its regulatory influence. wayne.edu Prominent non-histone substrates include the tumor suppressor proteins p53 and the retinoblastoma protein (RB). jcancer.orgmdpi.com SMYD2 monomethylates p53 at lysine 370, which can inhibit p53's transcriptional activity, and methylates RB1 at lysine 860, impacting its function in cell cycle control. activemotif.comnih.gov Other known substrates include estrogen receptor alpha (ERα) and PARP1, highlighting SMYD2's broad regulatory scope. pnas.orgbiorxiv.org The inhibition of this enzymatic activity by compounds like BAY-598 R-isomer presents a therapeutic strategy to counteract the downstream effects of SMYD2-mediated methylation.

Functional Impact of SMYD2 Methylation on Cellular Processes

SMYD2 exerts significant influence over cell cycle progression, primarily through the methylation of key regulatory proteins. spandidos-publications.complos.org Knockdown of SMYD2 has been shown to suppress cancer cell growth and arrest the cell cycle, indicating its crucial role in cell proliferation. nih.gov In several cancer cell lines, downregulating SMYD2 leads to an arrest in the G0/G1 phase of the cell cycle. spandidos-publications.comjcancer.org

The mechanism behind this influence often involves the inactivation of tumor suppressor proteins. By methylating the retinoblastoma protein (RB1) at lysine 810, SMYD2 enhances the phosphorylation of RB1, which in turn accelerates E2F transcriptional activity and promotes the G1/S transition, driving cell cycle progression. nih.gov Similarly, SMYD2-mediated monomethylation of the p53 tumor suppressor at lysine 370 reduces its DNA-binding and transactivation capabilities, thereby inhibiting its ability to halt the cell cycle in response to cellular stress. activemotif.comoup.com Consequently, inhibiting SMYD2 with a molecule such as BAY-598 R-isomer can be hypothesized to restore the tumor-suppressive functions of p53 and RB, leading to cell cycle arrest and reduced proliferation of cancer cells.

SMYD2's role as a histone methyltransferase directly links it to chromatin remodeling and the regulation of chromatin states. researchgate.netresearchgate.net Histone modifications are a cornerstone of epigenetics, altering the structure of chromatin to either permit or restrict access of the transcriptional machinery to DNA. SMYD2 contributes to this dynamic landscape by methylating histone H3 on lysines 4 and 36 (H3K4 and H3K36). aging-us.com

For example, in vascular endothelial cells, upregulation of Smyd2 can increase the monomethylation of H3K4 (H3K4me1), leading to a hyper-methylated chromatin state that activates enhancers adjacent to key genes. researchgate.netaging-us.com Conversely, SMYD2-mediated dimethylation of H3K36 (H3K36me2) has been associated with transcriptional repression. nih.gov This dual functionality allows SMYD2 to fine-tune gene expression programs by altering chromatin accessibility. The interaction with chaperone proteins like Hsp90 can switch SMYD2's preference from H3K36 to H3K4, adding another layer of regulatory complexity. nih.govplos.org Modulation of SMYD2 by an inhibitor like BAY-598 R-isomer could therefore alter these chromatin landscapes, potentially reversing pathological gene expression patterns.

SMYD2 modulates transcriptional regulation through multiple mechanisms that extend beyond its chromatin-remodeling effects. researchgate.netmdpi.com It directly influences the activity of transcription factors and interacts with the core transcriptional machinery. mdpi.complos.org Overexpression of SMYD2 has been shown to alter the expression of numerous genes involved in transcription regulation and cell growth. plos.org

Its best-characterized role in this context is the methylation and subsequent repression of the p53 tumor suppressor's transcriptional activity. oup.com By methylating p53, SMYD2 prevents it from activating target genes that mediate apoptosis and cell cycle arrest. activemotif.com SMYD2 also negatively regulates the activity of estrogen receptor α (ERα) by methylating it at lysine 266, which attenuates the recruitment of ERα to chromatin and prevents the activation of its target genes. pnas.org Furthermore, SMYD2 has been found to interact with RNA polymerase II, suggesting a direct role in the transcription process itself. mdpi.com Therefore, inhibiting SMYD2 with BAY-598 R-isomer could restore the normal function of critical transcription factors and recalibrate transcriptional programs that have gone awry in disease states.

SMYD2 Involvement in Pathophysiological Contexts

Elevated expression of SMYD2 is a common feature in a wide array of human cancers and is frequently correlated with poor patient outcomes. spandidos-publications.comresearchgate.net Its oncogenic properties are largely attributed to its ability to methylate and inhibit tumor suppressor proteins like p53 and RB, thereby promoting cell proliferation and survival. spandidos-publications.com

Table 1: Correlation of SMYD2 Overexpression with Clinical Outcomes in Various Cancers

Cancer TypeKey FindingImpact on SurvivalSource
Hepatocellular Carcinoma (HCC)Elevated SMYD2 levels are significantly associated with decreased Overall Survival (OS). It serves as an independent prognostic marker for poor prognosis.Reduced OS (P < 0.01) jcancer.org
Esophageal Squamous Cell Carcinoma (ESCC)SMYD2 overexpression is an independent factor for a worse prognosis. Knockdown inhibits proliferation.Worse Overall Survival spandidos-publications.comoup.com
Clear Cell Renal Cell Carcinoma (ccRCC)High SMYD2 expression correlates with higher TNM stage and early tumor relapse. It independently predicts worse OS and Disease-Free Survival (DFS).Worse OS (P = 0.022) and DFS (P = 0.048) thno.org
Gastric Cancer (GC)SMYD2 expression is negatively associated with both OS and progression-free survival.Reduced OS and Progression-Free Survival spandidos-publications.com
Bladder CarcinomaExpression levels of SMYD2 are significantly elevated in human bladder carcinomas compared with nonneoplastic tissues.Associated with cancer cell growth promotion. nih.gov
Ovarian Clear Cell Carcinoma (OCCC)SMYD2 was significantly upregulated in clinical OCCC specimens compared with normal ovarian tissue.SMYD2 knockdown decreased cell viability and promoted apoptosis. nih.gov

Contribution to Muscle Biology and Related Conditions

The SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase recognized for its role in both development and disease. researchgate.net While highly expressed in various tissues, its function in striated muscle (skeletal and cardiac) is of particular significance. spandidos-publications.comresearchgate.net SMYD2 is considered essential for the normal development of skeletal and cardiac muscle cells. researchgate.netspandidos-publications.com Its activity is not confined to the nucleus; it is also found in the cytoplasm of muscle cells where it partakes in crucial regulatory functions. nih.gov

A primary mechanism through which SMYD2 contributes to muscle integrity involves its interaction with the molecular chaperone Heat shock protein 90 (Hsp90). researchgate.netnih.gov SMYD2 methylates Hsp90, an action that enhances the chaperone's activity. nih.gov This methylation is critical for the formation of a stable complex involving SMYD2, Hsp90, and the giant sarcomeric protein, titin. researchgate.net This complex specifically binds to the N2A domain of titin, which is vital for maintaining the structural integrity of the sarcomere's I-band region and the proper placement of myocytes. researchgate.netnih.gov Consequently, SMYD2 plays a protective role in preserving sarcomere stability. nih.gov

Disruption of SMYD2 function has been shown to have significant consequences for muscle health. In zebrafish models, reduced levels of SMYD2 and the associated methylated Hsp90 led to skeletal and cardiac muscle defects, including severely impaired mobility. researchgate.net Oxidative stress, a contributor to multiple muscle-related diseases, can lead to the glutathionylation of SMYD2. nih.gov This modification causes SMYD2 to dissociate from the Hsp90-titin complex, leaving titin vulnerable to degradation by proteases like MMP-2 and calpain 1, ultimately contributing to the loss of myofibril integrity. nih.gov This highlights a pathway where cellular stress can induce sarcomere destabilization via modification of SMYD2. nih.gov

The inhibition of SMYD2 by the BAY-598 R-isomer, a potent and selective inhibitor, has implications for these pathways. While direct studies of the BAY-598 R-isomer on muscle disease models are not extensively detailed in the provided context, its function as a SMYD2 inhibitor suggests it would modulate the processes governed by SMYD2's methyltransferase activity. Research characterizing the role of SMYD2 in heart and skeletal muscle cells through knockdown experiments underscores the need for chemical probes like BAY-598 for in-vivo applications to further dissect this complex biology. nih.govacs.org

Table 1: Research Findings on SMYD2's Role in Muscle Biology

Interacting Protein SMYD2-Mediated Action Biological Consequence in Muscle Citation
Hsp90 Monomethylation Enhances chaperone activity, facilitates complex formation with titin. researchgate.netnih.gov
Titin (N2A domain) Forms a complex with SMYD2-Hsp90. Protects and stabilizes the sarcomeric I-band area. researchgate.netnih.gov
Myocardin Interacts with and methylates Myocardin. Regulates vascular smooth muscle cell phenotypic switching. nih.gov

Interaction with Other Signaling Pathways (e.g., p53-mediated pathways)

Beyond its role in muscle biology, SMYD2 is a significant regulator of key signaling pathways, most notably those mediated by the tumor suppressor protein p53. spandidos-publications.comnih.gov SMYD2 functions as a lysine methyltransferase that targets non-histone proteins, including p53. researchgate.netnih.gov Specifically, SMYD2 monomethylates p53 at the lysine 370 (K370) residue. nih.govportlandpress.com This methylation event is not benign; it acts as a repressive mark that inhibits the transcriptional activity of p53. nih.govnih.govplos.org By reducing the DNA-binding efficiency of p53, SMYD2-mediated methylation prevents the activation of p53 target genes that are critical for inducing apoptosis and cell-cycle arrest in response to cellular stress. nih.govportlandpress.com This positions SMYD2 as a potential oncogene, as its activity can suppress the tumor-suppressive functions of p53. spandidos-publications.comgenecards.org

The regulation of p53 methylation is a dynamic process. Under conditions of DNA damage, other enzymes like Set7/9 methylate p53 at a different site (Lys372), which in turn disrupts the interaction between SMYD2 and p53, preventing the repressive methylation at K370. portlandpress.com This "cross-talk" between methylation events ensures that p53 can be appropriately activated when needed. portlandpress.com In cancer cells where SMYD2 is overexpressed, this balance can be shifted, leading to the persistent suppression of p53. mdpi.com

The compound BAY-598 is a potent, selective, and cell-active inhibitor of SMYD2. tocris.comnih.gov It is important to note that the biologically active enantiomer is (S)-BAY-598, which is significantly more potent than its R-isomer. nih.gov (S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2's methyltransferase activity. tocris.comnih.gov Its development as a chemical probe has been crucial for studying the consequences of SMYD2 inhibition. acs.org

Research has demonstrated that (S)-BAY-598 effectively inhibits the methylation of p53 at K370 both in vitro and in cellular models. nih.govcaymanchem.com In esophageal cancer cells that overexpress SMYD2, treatment with (S)-BAY-598 led to a dose-dependent decrease in the levels of methylated p53. nih.gov By blocking this repressive methylation, the inhibitor can restore the functional activity of p53. Studies have shown that inhibiting SMYD2 with (S)-BAY-598 enhances apoptotic responses to DNA-damaging agents like doxorubicin (B1662922) in various cancer cell lines. acs.orgtocris.com This suggests that by preventing SMYD2 from silencing p53, the BAY-598 R-isomer's active form can re-sensitize cells to apoptosis-inducing stimuli, a key goal in cancer therapy. acs.org

Table 2: Inhibitory Profile of BAY-598 (S-isomer) on SMYD2

Parameter Value Assay Type Target Effect Citation
IC₅₀ 27 nM Biochemical (in vitro) Inhibition of SMYD2 methyltransferase activity. tocris.comcaymanchem.com
IC₅₀ 58 nM Cellular Reduction of p53K370 methylation in cells. tocris.comchemicalprobes.org
Selectivity >100-fold Panel of 32 methyltransferases Highly selective for SMYD2 over other methyltransferases, including SMYD3. tocris.comchemicalprobes.org
Mechanism Competitive Biochemical Competes with the protein substrate (e.g., p53). tocris.com

Synthetic and Analytical Methodologies for Bay 598 R Isomer and Analogs

Strategies for Stereoselective Synthesis of Aminopyrazoline Derivatives

The synthesis of enantiomerically pure aminopyrazoline derivatives, such as the BAY-598 R-isomer, can be approached through two primary strategies: asymmetric synthesis to directly form the desired enantiomer or the resolution of a racemic mixture. While the published synthesis of the racemic precursor to BAY-598 involves a Mannich reaction followed by cyclization with hydrazine (B178648), specific stereoselective adaptations for BAY-598 are not extensively detailed in the public domain. However, several powerful stereoselective methods have been developed for the broader class of aminopyrazoline derivatives.

One prominent strategy involves the organocatalytic α-amination of 4-substituted pyrazolones . This approach utilizes chiral organic catalysts, such as quinine-derived thioureas, to mediate the reaction between a pyrazolone (B3327878) starting material and an aminating agent like an azodicarboxylate. This method has been shown to produce 4-amino-5-pyrazolones in high yields and with excellent enantioselectivities. The catalyst creates a chiral environment that directs the approach of the aminating agent to one face of the pyrazolone enolate, thereby establishing the stereocenter.

Another effective method is the enantioselective [3+2] cycloaddition . This reaction can involve the use of chiral Lewis acids or organocatalysts to control the stereochemical outcome of the cycloaddition between a dipolarophile and a nitrogen-containing dipole, which forms the pyrazoline ring. By carefully selecting the chiral catalyst and reaction conditions, it is possible to favor the formation of one enantiomer over the other.

Furthermore, phase-transfer catalysis has been employed for the enantioselective synthesis of related heterocyclic compounds. In this approach, a chiral phase-transfer catalyst shuttles a reactant between an aqueous and an organic phase, creating a chiral environment at the interface where the reaction occurs. This has been successfully applied to the synthesis of various chiral heterocycles and represents a viable strategy for aminopyrazoline synthesis.

The initial synthesis of the racemic aminopyrazoline core of BAY-598 starts from commercially available 2-amino-1-phenylethanones. The key steps involve:

Protection of the primary amine.

A Mannich reaction with formaldehyde (B43269) and a secondary amine (e.g., piperidine).

Cyclization with hydrazine monohydrate to form the pyrazoline ring.

To adapt this to a stereoselective synthesis, a chiral auxiliary could be introduced early in the sequence, or one of the reagents, such as the base or a catalyst in the Mannich or cyclization step, could be chiral to induce asymmetry.

Enantiomeric Separation Techniques (e.g., Chiral HPLC, Supercritical Fluid Chromatography)

When a stereoselective synthesis is not employed, the separation of a racemic mixture into its constituent enantiomers is necessary. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose, both at analytical and preparative scales.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are particularly effective for the separation of a wide range of chiral compounds, including pyrazoline derivatives. nih.govacs.org The choice of mobile phase is crucial for achieving good separation. Normal-phase (using hexane/alcohol mixtures) and polar organic modes (using pure alcohols or acetonitrile/alcohol mixtures) are commonly employed.

Chiral Stationary PhaseMobile Phase CompositionAnalytesKey Findings
Lux Cellulose-2Methanol (B129727) (100%)N1-substituted 4,5-dihydro-1H-pyrazolesBaseline separation with sharp peaks and short run times (around 5 minutes). Resolution (Rs) values up to 18 were achieved. nih.govacs.org
Lux Amylose-2n-Hexane/2-Propanol (80:20, v/v)N1-substituted 4,5-dihydro-1H-pyrazolesSuperior enantiomer-resolving ability in normal phase mode, with longer run times (around 30 minutes) but very high resolution (Rs up to 30). nih.govacs.org
Chiralpak IA/ICn-Hexane/IPA/DEA/TFAδ-Lactam intermediateGood peak separation and enantioselectivity in normal phase with additives.
CHIRALCEL OD-H2-Propanol/Hexane (10-30% v/v)Chiral aminesEffective for the resolution of chiral amines, which are structurally related to the aminopyrazoline core. mdpi.comyakhak.org

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its advantages over HPLC, including faster separations, reduced solvent consumption (and thus being a "greener" technology), and lower backpressure. researchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase component, with a small amount of an organic modifier (co-solvent), such as methanol or ethanol, and sometimes an additive to improve peak shape and resolution. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Chiral Stationary PhaseCo-solvent/Additive in CO2AnalytesKey Findings
Chiralpak AD/AS, Chiralcel OD/OJMethanol or IsopropanolDiverse proprietary chiral moleculesA screening approach with these four columns successfully resolves over 95% of chiral molecules in drug discovery programs. researchgate.net
(S,S) Whelk-O1MethanolChiral pyrazole (B372694) intermediateProvided good resolution in both HPLC and SFC, making it suitable for both analytical and preparative scale-up.
Cyclofructan-based CSPMethanol with TFA/TEAPrimary aminesExcellent selectivity for chiral primary amines, demonstrating SFC's utility for this functional group present in aminopyrazolines.

For the preparative separation of BAY-598 enantiomers to isolate the R-isomer, SFC would likely be the method of choice due to its efficiency and speed, allowing for the isolation of gram-scale quantities of the desired enantiomer for further studies.

Methodologies for Assessing Stereochemical Integrity and Racemization Potential in Research Matrices

Once an enantiomerically pure compound like BAY-598 R-isomer is isolated, it is crucial to ensure its stereochemical integrity throughout storage, formulation, and in various research matrices (e.g., buffers, cell culture media, plasma). Racemization, the conversion of a pure enantiomer into a racemic mixture, can have significant implications, as the other enantiomer may be inactive, less active, or have a different, undesirable biological profile.

Assessing Stereochemical Integrity:

The primary method for assessing stereochemical integrity is through the use of the chiral analytical techniques described above (chiral HPLC or SFC). A sample of the single enantiomer is analyzed over time or after exposure to specific conditions (e.g., different pH values, temperatures, or biological matrices). The appearance of a peak corresponding to the other enantiomer indicates that racemization has occurred. The enantiomeric excess (ee) can be precisely quantified to monitor the rate of racemization.

Investigating Racemization Potential:

The potential for a chiral compound to racemize is often linked to the presence of an acidic proton at the stereocenter. In the case of aminopyrazoline derivatives, the hydrogen atom at the chiral carbon (C4) could potentially be abstracted under certain conditions, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in racemization.

Several factors can influence the rate of racemization:

pH and Temperature: Racemization is often catalyzed by acid or base. For preclinical studies, it is important to assess the stability of the enantiomer at physiological pH (7.4) and at the pH of various formulation vehicles. Elevated temperatures can also accelerate racemization.

Biological Matrices: Components within biological matrices, such as plasma proteins or enzymes, can potentially catalyze racemization. cardiff.ac.uk Therefore, incubating the chiral compound in plasma or other relevant biological fluids and monitoring its enantiomeric purity over time is a critical preclinical assessment.

Solvent and Formulation: The choice of solvent for storage and the excipients in a formulation can impact stereochemical stability. Compatibility studies should include an assessment of enantiomeric purity.

A common experimental approach to assess racemization potential involves incubating the pure enantiomer under stressed conditions (e.g., a range of pH values from 2 to 10, elevated temperature) and in relevant biological media (e.g., plasma from different species) for various time points. Samples are then analyzed by a validated chiral HPLC or SFC method to determine the extent of conversion to the other enantiomer. For structurally related chiral imidazolines, it has been shown that strong inorganic bases can induce racemization, particularly if a nitrogen atom in the ring is unsubstituted. nih.gov This provides a relevant model for understanding the potential lability of the stereocenter in the BAY-598 aminopyrazoline core.

Future Research Directions and Unexplored Avenues for Bay 598 R Isomer Research

Elucidating Additional SMYD2 Substrates and Downstream Effects

A primary limitation in understanding SMYD2's function is the incomplete picture of its substrates and the resulting downstream pathways. While SMYD2 is known to methylate histone proteins, such as H3K4 and H3K36, a growing body of evidence indicates that its primary functions may be mediated through the methylation of a diverse array of non-histone proteins. nih.govfrontiersin.org Known non-histone targets include crucial cellular regulators like the tumor suppressors p53 and Retinoblastoma protein (RB1), as well as signaling molecules like STAT3, the p65 subunit of NF-κB, PARP1, and PPARγ. nih.govfrontiersin.orgahajournals.orgnih.govnih.govthno.org Methylation of these substrates can profoundly impact cellular processes, including apoptosis, cell cycle progression, inflammation, and Wnt/β-catenin signaling. frontiersin.orgnih.govnih.govspandidos-publications.comoncotarget.com

Future research should employ unbiased, large-scale proteomic approaches, such as chemical proteomics, to systematically identify the complete repertoire of SMYD2 substrates within different cellular contexts. The BAY-598 R-isomer, as an inactive control, would be indispensable in these experiments to distinguish true SMYD2-dependent interactions from non-specific binding. Once novel substrates are identified, their functional relevance must be validated. This involves confirming the specific lysine (B10760008) methylation sites and investigating how this modification alters the substrate's function, stability, localization, or interaction with other proteins.

Investigating SMYD2's Role in Diverse Biological Systems and Disease Models

Aberrant SMYD2 activity has been implicated in a wide range of pathologies. Its overexpression is linked to numerous cancers, including non-small cell lung (NSCLC), breast, ovarian, renal, and colorectal cancers, where it often correlates with poor prognosis. nih.govfrontiersin.orgthno.orgspandidos-publications.commdpi.com Beyond oncology, SMYD2 is involved in cardiovascular diseases, autosomal dominant polycystic kidney disease (ADPKD), and inflammatory conditions like rheumatoid arthritis. nih.govnih.govnih.govnih.gov Furthermore, SMYD2 is expressed in a variety of tissues, including the heart, brain, liver, kidneys, and ovaries, suggesting its involvement in a broad spectrum of physiological processes, yet its precise roles in many of these tissues remain largely unknown. nih.govresearchgate.netoup.comresearchgate.net

A critical future direction is to move beyond established cancer models and explore the function of SMYD2 in these other disease contexts. The use of tissue-specific conditional knockout mouse models will be essential for dissecting its role in specific organs and at different developmental stages. nih.gov Probes like the active S-isomer of BAY-598, alongside the R-isomer as a negative control, are vital for validating the therapeutic hypothesis that SMYD2 inhibition is beneficial in these diverse disease models.

Development of Advanced Chemical Probes Based on the BAY-598 R-isomer Scaffold

The BAY-598 R-isomer, being largely inert towards SMYD2, represents an ideal starting scaffold for the development of sophisticated chemical probes. acs.org Modern chemical biology has produced a range of advanced tools, including photoaffinity labels for covalently capturing binding partners upon UV irradiation and PROteolysis TArgeting Chimeras (PROTACs) that induce the degradation of a target protein. tandfonline.comnih.govsci-hub.sescienceopen.comnih.gov

Future work should focus on modifying the BAY-598 R-isomer scaffold to create these advanced probes. For example, a photo-reactive group could be added to create a photoaffinity probe. This probe, when used in conjunction with a similar probe based on the active S-isomer, could definitively identify the direct binding partners of each enantiomer in a cellular context, potentially revealing unique off-targets for the R-isomer. Similarly, the R-isomer could be developed into a PROTAC. If the R-isomer is found to have a novel, specific biological target (as discussed in section 10.5), a PROTAC based on its scaffold could be synthesized to specifically degrade that new target, providing a powerful tool for target validation. tandfonline.com

Integration of Structural Biology with Functional Genomics to Further Dissect SMYD2 Biology

The combination of structural biology with functional genomics offers a powerful paradigm for understanding protein function. nih.govplos.orgpnas.org The co-crystal structure of SMYD2 bound to the active S-isomer of BAY-598 has already provided significant insight into its substrate-binding site. researchgate.net In parallel, functional genomics techniques, such as CRISPR/Cas9 screening, can identify genes that modulate cellular sensitivity to SMYD2 inhibition, although some studies have suggested SMYD2 may be dispensable for the proliferation of certain cancer cells. nih.gov

A key future avenue is to systematically integrate these two fields. The existing structural data can be used to build computational models that predict how mutations identified in genomic screens might affect SMYD2's structure, stability, or its interaction with inhibitors and substrates. nih.gov For instance, if a CRISPR screen reveals that loss of a particular gene confers resistance to SMYD2 inhibition, structural information can help determine if that gene's product directly interacts with SMYD2 or functions in a parallel pathway. This integrated approach will be crucial for building a comprehensive map of the SMYD2 signaling network and understanding the context-dependent nature of its function. igbmc.fr

Exploration of Stereoselective Biological Activities Beyond SMYD2 Inhibition

The differential biological activity of enantiomers is a fundamental concept in pharmacology. researchgate.netderangedphysiology.comnih.gov Often, one enantiomer (the eutomer) accounts for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or possess an entirely different, sometimes toxic, pharmacological profile. biomedgrid.comacs.orgnih.govoup.com For BAY-598, the S-isomer is the eutomer for SMYD2 inhibition, while the R-isomer is the distomer, showing over 50-fold weaker activity. catapult.org.uk Interestingly, a slight off-target activity on Protease-Activated Receptor 1 (PAR1) was also found to be stereoselective, with the S-isomer being more potent. researchgate.netcatapult.org.uk

This raises a critical and unexplored question: does the BAY-598 R-isomer have a unique biological activity profile of its own? It is a well-defined chiral molecule that could interact with other biological macromolecules in a stereospecific manner. researchgate.netbiomedgrid.com A major future research effort should be dedicated to the systematic screening of the BAY-598 R-isomer against a broad panel of enzymes, receptors, and other protein targets. Such a campaign could uncover a novel, potent, and specific activity for the R-isomer, a phenomenon sometimes referred to as "chiral switching." biomedgrid.comijper.org Discovering a unique target for the R-isomer would not only provide a new pharmacological tool but also open up entirely new areas of biological investigation, transforming the molecule from a simple negative control into a valuable chemical probe in its own right.

Methodological Advancements in In Vitro and In Vivo Probe Application

Confirming that a chemical probe engages its intended target within a living system is critical for validating its biological effects. catapult.org.uknih.govresearchgate.net A variety of advanced techniques are now available to measure target engagement and probe distribution. These include the Cellular Thermal Shift Assay (CETSA), which measures target binding in intact cells, and non-invasive imaging modalities like Positron Emission Tomography (PET), which can visualize probe distribution in whole organisms. tandfonline.comlifebit.aidanaher.comtandfonline.com Furthermore, chemoproteomic methods using probes tagged with bio-orthogonal handles allow for the direct measurement of target occupancy and selectivity in complex biological samples. nih.govtandfonline.com

Q & A

Q. What is the molecular mechanism by which BAY-598 inhibits SMYD2, and how is its selectivity validated experimentally?

BAY-598 acts as a peptide-competitive inhibitor of SMYD2, targeting its substrate-binding pocket. It inhibits p53K370 methylation with an IC50 of 27 nM (in vitro) and <1 μM (cellular) while showing >100-fold selectivity over other histone methyltransferases and non-epigenetic targets . Selectivity is validated via parallel enzymatic assays using recombinant SMYD2 and off-target enzymes (e.g., SMYD3, PAR1), with activity monitored via ³H-AdoMet incorporation and autoradiography . Negative controls like BAY-369 (inactive analog) confirm target specificity .

Q. How can researchers experimentally assess BAY-598’s cellular activity and downstream effects on histone methylation?

Cellular efficacy is tested using:

  • MTT assays : PDAC cells (e.g., SW1990, MIA PaCa2) treated with BAY-598 (1–10 μM) for 72 hours to measure growth inhibition .
  • H3K36me2 quantification : ELISA or Western blot analysis of histone extracts from treated cells or parasites (e.g., Schistosoma mansoni) incubated with BAY-598 (6.25–25 μM) for 72 hours .
  • Proteomic profiling : Identification of novel SMYD2 substrates (e.g., AHNAK) via mass spectrometry after BAY-598 treatment .

Advanced Research Questions

Q. What structural insights explain BAY-598’s uncompetitive inhibition of SMYD2/AdoMet complexes?

Crystallographic studies reveal a methyl tetrel bond between BAY-598’s 3-chlorophenyl moiety and AdoMet’s methyl group in SMYD2. This interaction stabilizes the enzyme-substrate-inhibitor ternary complex, preventing AdoMet turnover. SAR analysis confirms the necessity of the chlorine atom for potency, as its removal reduces binding affinity . Kinetic assays (e.g., Lineweaver-Burk plots) confirm uncompetitive inhibition, where BAY-598 binds only to the SMYD2/AdoMet binary complex .

Q. Why does BAY-598 exhibit lower anti-schistosomal activity compared to LLY-507 despite similar SMYD2 inhibition?

Docking simulations show BAY-598 binds to a hydrophobic pocket adjacent to Smp_000700’s (schistosomal SMYD homolog) substrate-binding site, whereas LLY-507 adopts a binding mode analogous to human SMYD2. This difference reduces BAY-598’s ability to occupy the lysine-binding channel critical for methyltransferase activity in schistosomes. Experimental validation via H3K36me2 reduction assays (23% for BAY-598 vs. 25% for LLY-507) supports this mechanistic divergence .

Q. How can BAY-598 be leveraged to study SMYD2’s role in stress signaling and chemotherapy resistance?

In pancreatic ductal adenocarcinoma (PDAC), BAY-598 disrupts SMYD2-mediated methylation of stress-response proteins (e.g., MAPKAPK3, HSP90). Co-treatment with gemcitabine or doxorubicin synergistically reduces PDAC cell viability by blocking SMYD2-dependent survival pathways. Experimental protocols include:

  • Clonogenic assays : Kras;p53 mutant PDAC cells treated with BAY-598 (5 μM) and gemcitabine (10 nM) for 9 days .
  • Acute toxicity assays : SW1990 cells exposed to BAY-598 (2 μM) + doxorubicin (0.5 μM) for 48 hours .

Q. What methodological approaches are recommended for identifying novel SMYD2 substrates using BAY-598?

A proteomics workflow is recommended:

  • Pull-down assays : SMYD2 immunoprecipitation from BAY-598-treated vs. control cell lysates.
  • Methylation profiling : LC-MS/MS analysis of tryptic peptides to detect lysine methylation sites (e.g., AHNAK’s central repeated domain) .
  • Knockdown validation : siRNA-mediated SMYD2 silencing to confirm substrate specificity .

Contradictions and Open Questions

  • Binding mode inconsistencies : BAY-598’s differential activity in human vs. schistosomal SMYD homologs highlights context-dependent target engagement. Further SAR studies are needed to optimize cross-species efficacy .
  • Isoform specificity : identifies BAY-598 as the S-isomer, but its stereochemical impact on SMYD2 inhibition remains uncharacterized. Comparative studies with the R-isomer (if available) are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-BAY-598
Reactant of Route 2
(R)-BAY-598

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.